

An In-Depth Technical Guide to 3-Chloro-N-methylpyridin-2-amine

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Compound of Interest

Compound Name: 3-chloro-N-methylpyridin-2-amine

Cat. No.: B1602765

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This guide provides a comprehensive technical overview of **3-chloro-N-methylpyridin-2-amine**, a substituted pyridine derivative of interest to researchers and professionals in synthetic and medicinal chemistry. We will delve into its fundamental properties, logical synthesis strategies, characteristic analytical data, reactivity profile, and its role as a valuable intermediate in the development of complex molecules.

Core Molecular Identity and Physicochemical Properties

3-Chloro-N-methylpyridin-2-amine is a distinct chemical entity within the family of halogenated aminopyridines. Its structure, featuring a chlorine atom adjacent to a secondary methylamine substituent on a pyridine ring, imparts a unique combination of steric and electronic properties that govern its reactivity and utility as a chemical building block.[\[1\]](#)

The fundamental molecular and physical characteristics are summarized below.

Identifier	Value	Source
IUPAC Name	3-chloro-N-methylpyridin-2-amine	[1]
CAS Number	468718-67-4	[1]
Molecular Formula	C ₆ H ₇ CIN ₂	[2]
Molecular Weight	142.59 g/mol	[3]
SMILES String	CNc1ncccc1Cl	[1]

Table 1: Core Identifiers and Properties of **3-Chloro-N-methylpyridin-2-amine**.

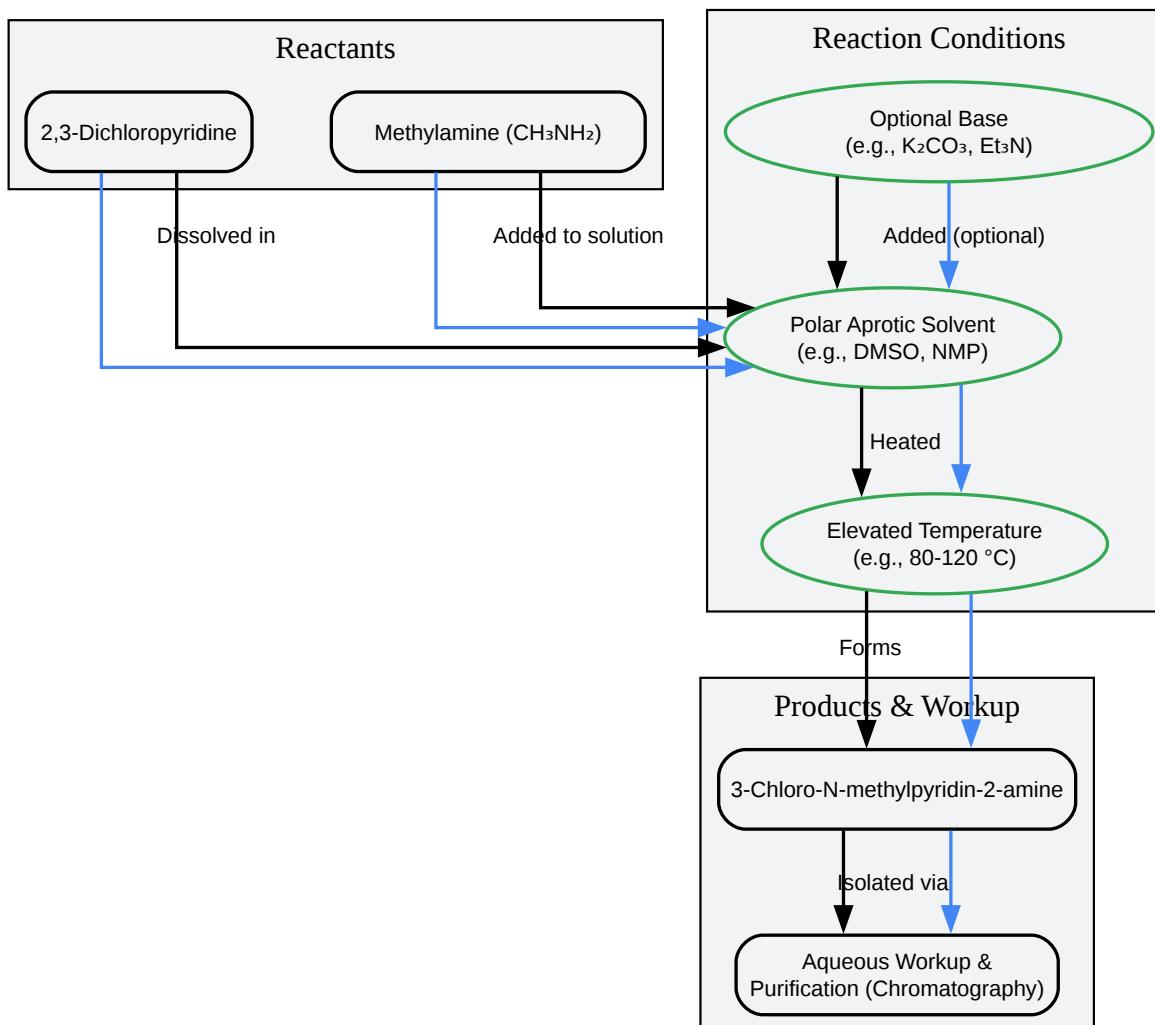
Synthesis Strategy: A Mechanistic Perspective

While specific, peer-reviewed synthesis protocols for **3-chloro-N-methylpyridin-2-amine** are not extensively documented in public literature, a logical and effective synthetic route can be designed based on established transformations of pyridine systems. The most direct approach involves the selective N-methylation of the parent amine, 3-chloro-pyridin-2-amine, or the nucleophilic aromatic substitution (SNAr) of a suitable dichloropyridine precursor.

Illustrative Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-alkylated aminopyridines from di-halogenated precursors is a cornerstone of heterocyclic chemistry. The chlorine atom at the 2-position of a pyridine ring is highly activated towards nucleophilic attack, especially when compared to other positions. This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

A plausible and efficient synthesis of **3-chloro-N-methylpyridin-2-amine** can be achieved by reacting 2,3-dichloropyridine with methylamine.

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Caption: General workflow for the synthesis via SNAr.

Step-by-Step Protocol (Illustrative)

This protocol is a representative procedure based on the known reactivity of similar 2-chloropyridines.[\[4\]](#)

- Vessel Preparation: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
- Reactant Charging: The flask is charged with 2,3-dichloropyridine (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Nucleophile Addition: A solution of methylamine (typically a 40% solution in water or as a gas) is added to the stirred solution (1.1-1.5 eq). The slight excess of the amine drives the reaction to completion. An optional inorganic base like potassium carbonate can be added to scavenge the HCl byproduct.
- Reaction Execution: The reaction mixture is heated to a temperature between 80-120 °C. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup and Isolation: Upon completion, the mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure **3-chloro-N-methylpyridin-2-amine**.

Causality: The choice of a polar aprotic solvent is critical as it effectively solvates the reactants but does not interfere with the nucleophilic attack. Elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

Spectroscopic and Analytical Characterization

The structural elucidation of **3-chloro-N-methylpyridin-2-amine** relies on a combination of standard analytical techniques. While public domain spectra are not readily available, commercial suppliers confirm that the compound's identity is verified using methods such as LC-MS, GC-MS, and NMR.[\[1\]](#)

Expected NMR Signatures (¹H and ¹³C)

Based on the structure and known chemical shifts for similar pyridine derivatives, the following NMR signals can be predicted.[5][6]

¹H NMR:

- A doublet for the N-methyl protons, coupled to the N-H proton (~2.9-3.1 ppm).
- A broad singlet for the N-H proton (~5.0-6.0 ppm).
- Three aromatic protons in the pyridine ring region (~6.5-8.0 ppm), exhibiting characteristic doublet of doublets splitting patterns.

¹³C NMR:

- A signal for the N-methyl carbon (~30-35 ppm).
- Five distinct signals in the aromatic region for the pyridine ring carbons, with the carbon bearing the chlorine atom (C3) and the amino group (C2) being significantly influenced by these substituents.

Mass Spectrometry

Mass spectrometry would show a characteristic molecular ion peak (M^+) and an isotopic pattern ($M+2$) typical for a monochlorinated compound, with a ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The chemical behavior of **3-chloro-N-methylpyridin-2-amine** is dictated by its functional groups: the secondary amine, the pyridine ring, and the C-Cl bond.

- N-Methylamino Group: This group can be further functionalized. It can be deprotonated with a strong base to form an anion for subsequent alkylation or acylation.
- Pyridine Ring: The ring nitrogen is basic and can be protonated or coordinated to metal centers, making the compound a potential ligand in coordination chemistry.

- C-Cl Bond: The chlorine at the 3-position is less reactive towards SNAr than a halogen at the 2- or 4-position. However, it is highly susceptible to transformation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds at this position. This reactivity is crucial for building molecular complexity.

Applications in Drug Discovery and Development

Substituted aminopyridines are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. **3-Chloro-N-methylpyridin-2-amine** serves as a valuable intermediate for creating libraries of compounds for screening.^{[1][7]}

The primary utility of this molecule lies in its capacity as a versatile scaffold. For instance, the chlorine atom can be replaced via a Suzuki coupling to introduce a new aryl or heteroaryl group, while the secondary amine can be used as a handle to attach other fragments, creating a diverse set of molecules from a single starting material. This modular approach is highly efficient in the lead optimization phase of drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally similar compounds like 3-amino-2-chloro-4-methylpyridine provide a strong basis for handling procedures.^[8]

Hazard Identification (Anticipated)

- Acute Toxicity: Likely harmful if swallowed.
- Skin Irritation: May cause skin irritation.
- Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures

- Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of **3-chloro-N-methylpyridin-2-amine**, grounded in established chemical principles and data from commercial sources. As a specialized building block, its full potential is realized in the hands of researchers who can leverage its unique reactivity to construct novel and complex molecular architectures.

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